Cas no 2288-33-7 (1-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-1,4a-dimethyl-8-(1-methylethyl)-,(1S,4aS,10aR)-)

1-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-1,4a-dimethyl-8-(1-methylethyl)-,(1S,4aS,10aR)- structure
2288-33-7 structure
Nome del prodotto:1-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-1,4a-dimethyl-8-(1-methylethyl)-,(1S,4aS,10aR)-
Numero CAS:2288-33-7
MF:C20H30O2
MW:302.451006412506
CID:264738
PubChem ID:15694357

1-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-1,4a-dimethyl-8-(1-methylethyl)-,(1S,4aS,10aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-1,4a-dimethyl-8-(1-methylethyl)-,(1S,4aS,10aR)-
    • [1S-(1.α.,4A.α.,10A.β.)]-1,2,3,4,4A,9,10,10A-OCTAHYDRO-7-HYDROXY-1,4A-DIMETHYL-8-(1-METHYLETHYL)-1-PHENANTHRENEMETHANOL
    • 14-Isopropyl-podocarpa-8,11,13-trien-13,16-diol
    • 16-hydroxy-hexadecanoic acid
    • 16-HYDROXYPALMITATE
    • 16-hydroxypalmitic acid
    • 16-hydroxytotarol
    • 16-Hydroxy-totarol
    • 19-hydroxytotarol
    • Hexadecanoic acid, 16-hydroxy-
    • Hydroxytotarol
    • Juniperic acid
    • oxypalmitic acid
    • Palmitic acid, 16-hydroxy-
    • ST002905
    • 19-hydroxy-totarol
    • Totarol, 16-hydroxy-
    • CHEMBL478771
    • SCHEMBL13423507
    • NSC 251689
    • 2288-33-7
    • NSC-251689
    • NSC251689
    • 14-(Propan-2-yl)podocarpa-8,11,13-triene-13,15-diol
    • DTXSID70945555
    • [1S-(1.ALPHA.,10A.BETA.)]-1,2,3,4,4A,9,10,10A-OCTAHYDRO-7-HYDROXY-1,4A-DIMETHYL-8-(1-METHYLETHYL)-1-PHENANTHRENEMETHANOL
    • Inchi: InChI=1S/C20H30O2/c1-13(2)18-14-6-9-17-19(3,12-21)10-5-11-20(17,4)15(14)7-8-16(18)22/h7-8,13,17,21-22H,5-6,9-12H2,1-4H3/t17-,19+,20+/m0/s1
    • Chiave InChI: NFEAIVZJRVEKFD-DFQSSKMNSA-N
    • Sorrisi: OC[C@]1(CCC[C@@]2(C3C=CC(O)=C(C(C)C)C=3CC[C@@H]12)C)C

Proprietà calcolate

  • Massa esatta: 302.225
  • Massa monoisotopica: 302.225
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 407
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5A^2
  • XLogP3: 5.3

Proprietà sperimentali

  • Densità: 1.048
  • Punto di ebollizione: 412.9°Cat760mmHg
  • Punto di infiammabilità: 182°C
  • Indice di rifrazione: 1.543
  • PSA: 40.46000
  • LogP: 4.51820
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue